molecular formula C28H35NO3S B12640489 (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid CAS No. 934593-39-2

(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid

Cat. No.: B12640489
CAS No.: 934593-39-2
M. Wt: 465.6 g/mol
InChI Key: UZCKEPNAYMRRDK-FOWJKZASSA-N
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Description

(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a tert-butyl group, a phenylethyl group, and an indenamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid typically involves multiple steps, including the formation of the indenamine core, the introduction of the tert-butyl and phenylethyl groups, and the final sulfonation step. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine
  • 4-methylbenzenesulfonic acid

Uniqueness

The uniqueness of (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

934593-39-2

Molecular Formula

C28H35NO3S

Molecular Weight

465.6 g/mol

IUPAC Name

(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H27N.C7H8O3S/c1-15(16-8-6-5-7-9-16)22-20-13-10-17-14-18(21(2,3)4)11-12-19(17)20;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,11-12,14-15,20,22H,10,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/t15-,20-;/m1./s1

InChI Key

UZCKEPNAYMRRDK-FOWJKZASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC=CC=C1)N[C@@H]2CCC3=C2C=CC(=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC=CC=C1)NC2CCC3=C2C=CC(=C3)C(C)(C)C

Origin of Product

United States

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